molecular formula C8H6ClNO2 B3033610 (4-Chlorophenyl)(oxo)acetaldehyde oxime CAS No. 1089304-84-6

(4-Chlorophenyl)(oxo)acetaldehyde oxime

Cat. No.: B3033610
CAS No.: 1089304-84-6
M. Wt: 183.59 g/mol
InChI Key: HSTDHICJRITDGJ-BJMVGYQFSA-N
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Description

(4-Chlorophenyl)(oxo)acetaldehyde oxime is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of acetaldehyde oxime, where the oxime group is attached to a (4-chlorophenyl) group

Scientific Research Applications

(4-Chlorophenyl)(oxo)acetaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Oximes, in general, are known to react with aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .

Mode of Action

The mode of action of (4-Chlorophenyl)(oxo)acetaldehyde oxime involves a nucleophilic addition-elimination reaction . The oxygen in the oxime can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction could potentially affect any biochemical pathways involving these compounds.

Result of Action

The result of the action of this compound is the formation of an oxime . This reaction is essentially irreversible, leading to the dehydration of the adduct . The exact molecular and cellular effects would depend on the specific context in which the compound is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(oxo)acetaldehyde oxime typically involves the reaction of (4-chlorophenyl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds as follows:

  • Dissolve (4-chlorophenyl)acetaldehyde in an appropriate solvent, such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(oxo)acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)acetaldehyde oxime: Lacks the oxo group.

    (4-Chlorophenyl)glyoxal oxime: Contains an additional carbonyl group.

    (4-Chlorophenyl)acetone oxime: Has a ketone group instead of an aldehyde group.

Uniqueness

(4-Chlorophenyl)(oxo)acetaldehyde oxime is unique due to the presence of both the oxime and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDHICJRITDGJ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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